LSD1-IN-21 belongs to a class of compounds known as LSD1 inhibitors. These inhibitors are categorized into two main groups: covalent inhibitors, which form permanent bonds with the enzyme, and non-covalent inhibitors, which bind reversibly. LSD1-IN-21 is specifically noted for its ability to inhibit LSD1 activity, contributing to its classification as a non-covalent inhibitor .
The synthesis of LSD1-IN-21 involves multiple steps, typically starting from commercially available precursors. The process often employs techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) for purification.
For instance, one study described the synthesis of various substrates for LSD1 using an N-(2-nitrobenzenesulfonyl) intermediate, which was synthesized through several condensation reactions followed by deprotection steps to yield LSD1 pro-substrates . The final products were characterized using nuclear magnetic resonance (NMR) and mass spectrometry techniques to confirm their structures.
LSD1-IN-21 features a complex molecular structure that allows it to interact specifically with the active site of LSD1. The detailed structure includes functional groups that facilitate binding through hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site.
The molecular formula and weight of LSD1-IN-21 are critical for understanding its pharmacokinetic properties. For example, the presence of specific substituents can enhance selectivity for LSD1 over other amine oxidases, which is essential for minimizing off-target effects during therapeutic applications .
LSD1 catalyzes the oxidative demethylation of mono- and dimethylated lysines on histone proteins. The mechanism involves the formation of an iminium cation intermediate after single-electron oxidation of the substrate, which subsequently leads to the release of formaldehyde as a byproduct .
LSD1-IN-21 acts by stabilizing this intermediate or preventing its formation, thereby inhibiting the demethylation process. The compound's efficacy can be evaluated using various biochemical assays, such as horseradish peroxidase-coupled assays, which measure changes in substrate concentration over time .
The mechanism by which LSD1-IN-21 exerts its inhibitory effects involves competitive binding to the active site of LSD1. By occupying this site, LSD1-IN-21 prevents substrate access, effectively halting the demethylation process.
Studies have shown that LSD1 operates via a mechanism that includes FAD (flavin adenine dinucleotide) as a cofactor, which is reduced during substrate oxidation. Inhibitors like LSD1-IN-21 disrupt this cycle by hindering FAD reoxidation or substrate binding .
LSD1-IN-21 exhibits specific physical properties that influence its behavior in biological systems. These include:
Analyses typically include spectroscopic methods such as NMR and mass spectrometry to determine these properties accurately .
LSD1-IN-21 has significant potential in both therapeutic and research contexts:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7